3-{[(4-bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
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Overview
Description
3-{[(4-bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. The process starts with the preparation of the triazole core, followed by the introduction of the substituent groups. Common reagents used in these reactions include bromobenzene, methoxybenzene, and methylbenzene, along with sulfur-containing compounds for the sulfanyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[(4-bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with a similar structure and reactivity.
Uniqueness
3-{[(4-bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole is unique due to its specific combination of substituent groups and the triazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H20BrN3OS |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H20BrN3OS/c1-16-3-11-20(12-4-16)27-22(18-7-13-21(28-2)14-8-18)25-26-23(27)29-15-17-5-9-19(24)10-6-17/h3-14H,15H2,1-2H3 |
InChI Key |
IXJVVYOARHFVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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